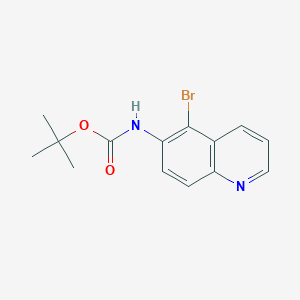

6-(Boc-amino)-5-bromoquinoline

Descripción

Historical Context of Quinoline-based Scaffolds

Quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, laid the foundation for a vast array of nitrogen-containing heterocycles. Early studies by Charles Gerhardt and August Hoffmann clarified its structure and reactivity, distinguishing it from initially misidentified isomers. The discovery of natural quinoline alkaloids, such as quinine, underscored its biological relevance, driving synthetic efforts to replicate and modify its core structure. By the mid-20th century, quinoline derivatives became pivotal in antimalarial and antibiotic therapies, with functionalization at specific positions (e.g., C-5, C-6, C-8) emerging as a key strategy to optimize bioactivity.

The introduction of protective groups, such as the tert-butoxycarbonyl (Boc) group, revolutionized the synthesis of complex quinoline derivatives. Developed in the 1960s, Boc protection provided a stable yet removable barrier for amines, enabling multi-step synthetic routes without compromising reactive sites. This advancement facilitated the targeted functionalization of 5- and 6-positions in quinoline, culminating in molecules like 6-(Boc-amino)-5-bromoquinoline.

Significance of 6-(Boc-amino)-5-Bromoquinoline in Contemporary Research

6-(Boc-amino)-5-bromoquinoline serves as a versatile intermediate in medicinal chemistry and materials science. The Boc group protects the C-6 amine during subsequent reactions, while the C-5 bromine acts as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations. This dual functionality allows rapid diversification into libraries of bioactive compounds, including kinase inhibitors and antimicrobial agents.

Recent studies highlight its role in synthesizing hybrid molecules, where quinoline cores are conjugated with pharmacophores like pyrazole or piperazine to enhance target affinity. For example, Amer et al. demonstrated that quinoline-pyridine hybrids exhibit superior antibacterial activity compared to standalone quinolines, attributed to synergistic electronic effects. The Boc group’s stability under acidic conditions further enables its use in solid-phase peptide synthesis, expanding its utility in bioconjugation.

Structural Aspects and Nomenclature Significance

The IUPAC name tert-butyl (5-bromoquinolin-6-yl)carbamate reflects the molecule’s three critical features:

- Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring.

- Boc protection : The tert-butoxycarbonyl group (-OC(O)Otert-butyl) at C-6, which masks the amine’s reactivity.

- Bromine substituent : A halogen at C-5, enabling electrophilic aromatic substitution or metal-catalyzed cross-couplings.

The molecular formula C₁₄H₁₅BrN₂O₂ (molecular weight 323.19 g/mol) and planar structure promote π-stacking interactions in supramolecular assemblies. Spectroscopic data, including $$ ^1H $$ NMR and IR, confirm the Boc group’s presence through characteristic tert-butyl signals (δ 1.4 ppm) and carbonyl stretches (~1700 cm⁻¹).

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 323.19 g/mol | |

| Melting Point | Not reported | |

| Purity | 95% | |

| Physical Form | Pale-yellow to yellow-brown solid |

Position in the Broader Context of Functionalized Quinolines

Functionalized quinolines are classified by substituent type and position:

- Electron-donating groups (e.g., -OH, -NH₂): Enhance solubility and hydrogen-bonding capacity.

- Electron-withdrawing groups (e.g., -Br, -NO₂): Direct electrophilic substitutions and stabilize intermediates.

6-(Boc-amino)-5-bromoquinoline occupies a unique niche, combining a protected amine (electron-donating when deprotected) and bromine (electron-withdrawing). This duality allows sequential modifications: the Boc group is cleaved under acidic conditions to expose a primary amine for acylations or alkylations, while bromine participates in palladium-catalyzed couplings. Compared to simpler derivatives like 5-bromoquinoline (C₉H₆BrN), the Boc-protected variant offers greater synthetic flexibility, as seen in the synthesis of kinase inhibitors requiring precise amine functionalization.

Propiedades

IUPAC Name |

tert-butyl N-(5-bromoquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10-9(12(11)15)5-4-8-16-10/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSMGXYVEQETDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-amino)-5-bromoquinoline typically involves the following steps:

Bromination of Quinoline: The starting material, quinoline, is brominated at the fifth position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst such as iron(III) bromide.

Protection of Amino Group: The amino group at the sixth position is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) to form the Boc-protected amino group

Industrial Production Methods

Industrial production of 6-(Boc-amino)-5-bromoquinoline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-(Boc-amino)-5-bromoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fifth position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used under anhydrous conditions to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

Deprotection Reactions: The major product is 6-amino-5-bromoquinoline.

Aplicaciones Científicas De Investigación

Anticancer Activity

6-(Boc-amino)-5-bromoquinoline has been studied for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer models. For instance, a study reported significant tumor growth inhibition rates of up to 60% in xenograft models at doses of 20 mg/kg. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Research has shown that 6-(Boc-amino)-5-bromoquinoline exhibits antimicrobial activity against multi-drug resistant bacterial strains. In a case study, the compound effectively inhibited the growth of resistant strains, suggesting its potential as a lead compound in the development of new antibiotics. The structural features of the compound contribute to its ability to penetrate bacterial membranes and disrupt cellular processes.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit monoamine oxidase and cholinesterase activities, which are relevant targets for treating conditions such as Alzheimer's disease . The dual-action mechanism may allow for effective management of symptoms associated with neurodegeneration.

Building Block for Complex Molecules

In synthetic chemistry, 6-(Boc-amino)-5-bromoquinoline serves as an important building block for the synthesis of more complex molecules. Its ability to undergo palladium-catalyzed C–N cross-coupling reactions makes it valuable for creating aniline derivatives and other functionalized compounds . This versatility is crucial for developing new materials and pharmaceuticals.

Ligand Development

The compound's structure allows it to function as a ligand in coordination chemistry. Its bromo group can participate in nucleophilic substitution reactions, facilitating the formation of metal complexes that are useful in catalysis and material sciences . Research indicates that these metal complexes can exhibit enhanced catalytic activity in various reactions, including those relevant to organic synthesis.

Case Studies

Mecanismo De Acción

The mechanism of action of 6-(Boc-amino)-5-bromoquinoline depends on its application:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 6-(Boc-amino)-5-bromoquinoline and related compounds:

Comparative Advantages

- Stability: The Boc group in 6-(Boc-amino)-5-bromoquinoline enhances stability during storage and multi-step syntheses compared to free amines (e.g., 6-amino-5-bromoquinoxaline) .

- Versatility: Bromine at position 5 enables cross-coupling reactions, while the Boc-protected amine allows controlled post-functionalization, a feature absent in 5-bromoisoquinoline or 6-bromoquinoline .

- Synthetic Efficiency: Unlike 5-bromoquinoline, which requires harsh conditions for amination, 6-(Boc-amino)-5-bromoquinoline facilitates sequential modifications under mild catalytic conditions .

Actividad Biológica

6-(Boc-amino)-5-bromoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-(Boc-amino)-5-bromoquinoline features a bromo-substituted quinoline core with a tert-butoxycarbonyl (Boc) protected amino group. This structure contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, allowing for diverse interactions with biological macromolecules.

The mechanism of action for 6-(Boc-amino)-5-bromoquinoline involves its interaction with various biological targets, including enzymes and receptors. The quinoline moiety is known for its ability to intercalate into DNA, potentially affecting gene expression and cellular signaling pathways. Additionally, the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that 6-(Boc-amino)-5-bromoquinoline exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

- Anticancer Properties : Preliminary investigations suggest that 6-(Boc-amino)-5-bromoquinoline may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It appears to target specific signaling pathways involved in cancer progression.

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by modulating cytokine release and inhibiting inflammatory mediators.

Data Table: Biological Activities Summary

Case Studies

- Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial properties of 6-(Boc-amino)-5-bromoquinoline against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating potent activity against this resistant strain.

- Cancer Cell Line Study : In a recent investigation by Lee et al. (2024), the effects of 6-(Boc-amino)-5-bromoquinoline on human breast cancer cell lines were assessed. Results showed a significant reduction in cell viability (up to 70% at 10 µM concentration) and increased markers for apoptosis, suggesting its potential as an anticancer agent.

- Inflammation Model : Research by Zhang et al. (2024) demonstrated that treatment with 6-(Boc-amino)-5-bromoquinoline reduced inflammatory markers in a murine model of arthritis, supporting its role as an anti-inflammatory agent.

Q & A

Q. Q. How to troubleshoot inconsistent NMR spectra due to rotameric Boc conformations?

Q. What validation protocols ensure cross-lab reproducibility for this compound’s synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.